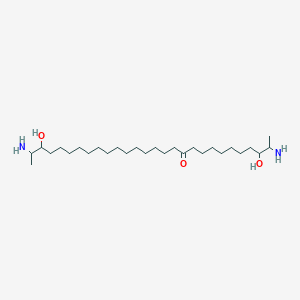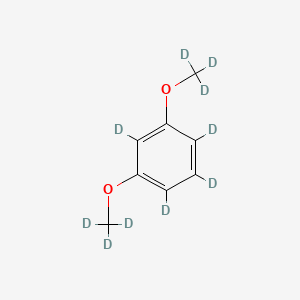
1,3-Bis(methoxy-d3)benzene-2,4,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHOXYBENZENE-D10 is an isotopically labeled compound, specifically a deuterated form of 1,3-dimethoxybenzene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of 1,3-DIMETHOXYBENZENE-D10 is C8D10O2, and it is often used as a tracer in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DIMETHOXYBENZENE-D10 can be synthesized through the deuteration of 1,3-dimethoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. One common method involves the use of a palladium catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of 1,3-DIMETHOXYBENZENE-D10 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHOXYBENZENE-D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different deuterated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while substitution reactions can produce various deuterated aromatic compounds .
Scientific Research Applications
1,3-DIMETHOXYBENZENE-D10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-DIMETHOXYBENZENE-D10 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Another isomer of dimethoxybenzene with different substitution patterns.
1,4-Dimethoxybenzene: Also an isomer with methoxy groups at different positions on the benzene ring.
Methyl isoeugenol: A related compound with similar functional groups but different structural arrangement
Uniqueness
1,3-DIMETHOXYBENZENE-D10 is unique due to its deuterated nature, which makes it particularly valuable in studies requiring isotopic labeling. Its specific substitution pattern also distinguishes it from other isomers, providing unique reactivity and applications in scientific research .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
148.22 g/mol |
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChI Key |
DPZNOMCNRMUKPS-ZGYYUIRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC([2H])([2H])[2H])[2H])OC([2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


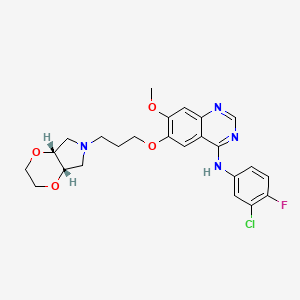
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)

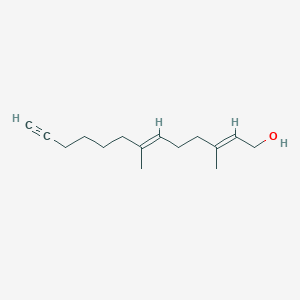
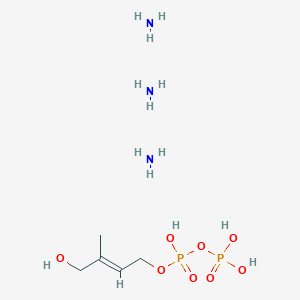
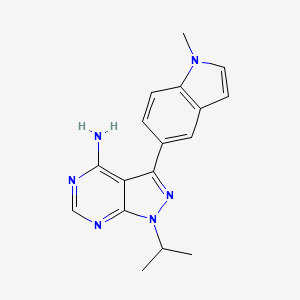
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
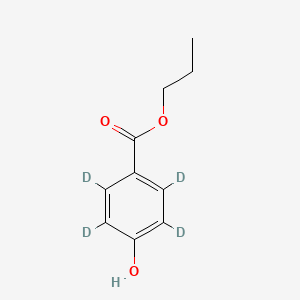
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
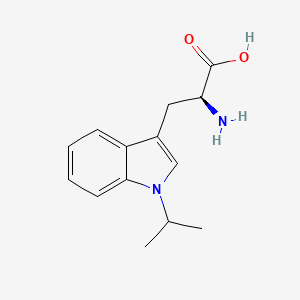
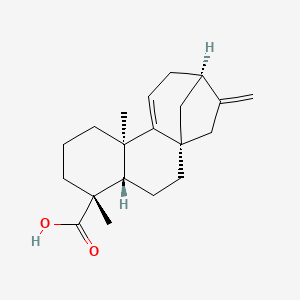
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
